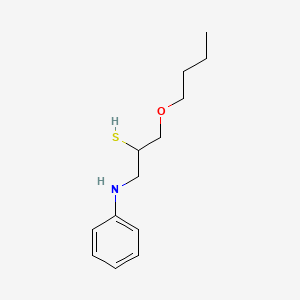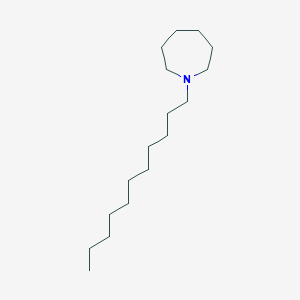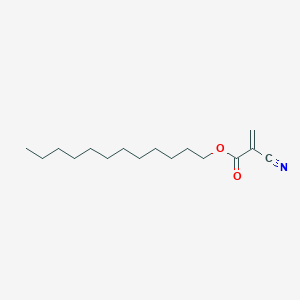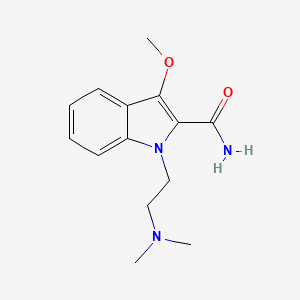
1H-Indole-2-carboxamide, 1-(2-(dimethylamino)ethyl)-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-2-carboxamide, 1-(2-(dimethylamino)ethyl)-3-methoxy- is a compound belonging to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the carboxamide moiety at the 2-position and the methoxy group at the 3-position of the indole ring imparts unique properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxamide, 1-(2-(dimethylamino)ethyl)-3-methoxy- typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Carboxamide Group: The carboxamide group can be introduced at the 2-position of the indole ring through reactions with appropriate carboxylic acid derivatives.
Substitution with Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced through nucleophilic substitution reactions.
Methoxylation: The methoxy group can be introduced at the 3-position using methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole-2-carboxamide, 1-(2-(dimethylamino)ethyl)-3-methoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
1H-Indole-2-carboxamide, 1-(2-(dimethylamino)ethyl)-3-methoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Indole-2-carboxamide, 1-(2-(dimethylamino)ethyl)-3-methoxy- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole-2-carboxamide: Lacks the dimethylaminoethyl and methoxy groups.
1H-Indole-3-carboxamide: Has the carboxamide group at the 3-position instead of the 2-position.
1H-Indole-2-carboxamide, 1-(2-(dimethylamino)ethyl)-: Lacks the methoxy group.
Uniqueness
1H-Indole-2-carboxamide, 1-(2-(dimethylamino)ethyl)-3-methoxy- is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the dimethylaminoethyl and methoxy groups enhances its potential for various applications in research and industry.
Eigenschaften
CAS-Nummer |
77941-28-7 |
|---|---|
Molekularformel |
C14H19N3O2 |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
1-[2-(dimethylamino)ethyl]-3-methoxyindole-2-carboxamide |
InChI |
InChI=1S/C14H19N3O2/c1-16(2)8-9-17-11-7-5-4-6-10(11)13(19-3)12(17)14(15)18/h4-7H,8-9H2,1-3H3,(H2,15,18) |
InChI-Schlüssel |
QIWVIKLVVZZPOF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN1C2=CC=CC=C2C(=C1C(=O)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14438863.png)
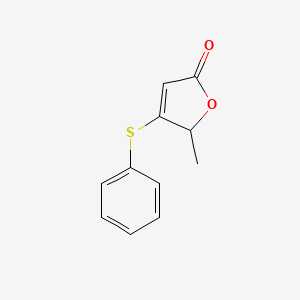

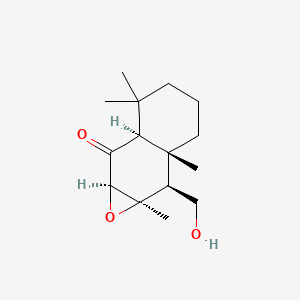
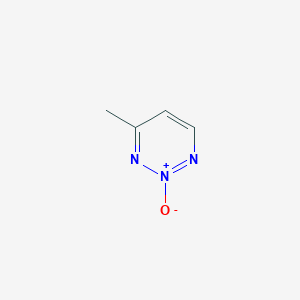
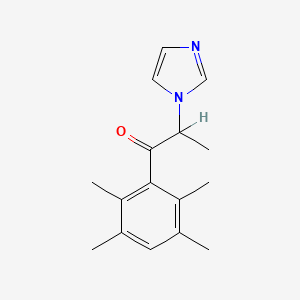

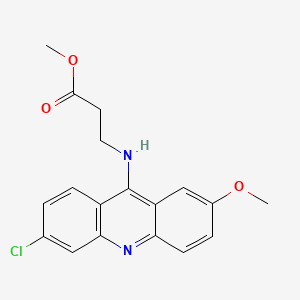
![1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]-](/img/structure/B14438906.png)
